4-Acetylbiphenyl oxime

Physical chemistry Formulation science Pre-formulation

Researchers seeking to develop PPARα agonists for dyslipidemia or synthesize well-defined palladacycle catalysts require the specific oxime functionality of this compound. Its reactive hydroxyimino group enables chelation chemistry and downstream derivatization unattainable with the parent ketone, 4-acetylbiphenyl. This intermediate provides a direct route to bis-oximinoalkanoic acids and stable transition metal complexes. - Enables synthesis of selective PPARα modulators for metabolic disease research. - Functions as a ligand precursor for generating robust C-C cross-coupling catalysts. - Distinct thermal properties (mp 186 °C) support solid-state structure-property investigations.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Cat. No. B14786366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylbiphenyl oxime
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3
InChIKeyGPYKKVAVBZNFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylbiphenyl Oxime: Technical Specifications


4-Acetylbiphenyl oxime (CAS 75408-89-8) is an organic oxime derivative characterized by a hydroxyimino group attached to a biphenyl framework with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organometallic catalysis, where its unique combination of aromatic biphenyl hydrophobicity and reactive oxime functionality distinguishes it from simpler aromatic ketones and aldehydes in terms of reactivity and downstream utility .

Synthetic intermediate with reactive oxime group
Enables transition metal chelation and catalysis
Precursor for oxime-derived pharmacophores

4-Acetylbiphenyl Oxime: Functional Irreplaceability


The procurement of 4-acetylbiphenyl oxime, as opposed to its non-oxime analog 4-acetylbiphenyl, is critical due to the presence of the oxime functional group, which confers a distinct reactivity profile and unique physicochemical properties that cannot be replicated by simple biphenyl ketones. While 4-acetylbiphenyl exhibits a melting point of 120–122 °C, the oxime derivative displays a significantly higher melting point of 186 °C, indicative of altered intermolecular forces, which may impact solubility and formulation properties . Furthermore, the oxime moiety enables specific chelation chemistry, allowing this compound to function as a stable ligand for transition metals, an attribute that 4-acetylbiphenyl lacks . This functional difference renders generic substitution infeasible for applications requiring oxime-specific coordination or metabolic pathways.

Target
4-Acetylbiphenyl oxime (oxime group)
Potential substitute
4-Acetylbiphenyl (ketone)
Risk
Oxime-specific chelation and higher thermal stability may not transfer; direct substitution may fail for coordination chemistry.

4-Acetylbiphenyl Oxime: Comparative Evidence Guide


Thermal Stability: Melting Point vs. 4-Acetylbiphenyl

4-Acetylbiphenyl oxime exhibits a melting point of 186 °C . This is significantly elevated compared to its parent ketone analog, 4-acetylbiphenyl, which melts at 120–122 °C . This thermal behavior is consistent with class-level observations where the introduction of an oxime group typically increases the melting point due to enhanced intermolecular hydrogen bonding capacity.

Melting Point
Reported
186 °C vs 120–122 °C
May impact solid-state stability and solvent selection
Data to verify; source not specified
Physical chemistry Formulation science Pre-formulation

Density and Crystal Packing vs. 4-Acetylbiphenyl

The predicted density of 4-acetylbiphenyl oxime is 1.04 ± 0.1 g/cm³ . This contrasts with the typical density of 4-acetylbiphenyl, which is approximately 1.1 g/cm³ (solid) [1]. The slightly lower density of the oxime, despite its higher melting point, suggests a different crystal packing arrangement driven by the oxime group's specific hydrogen-bonding network.

Density (Predicted)
Reported
1.04 g/cm³ vs ~1.1 g/cm³
Suggests different crystal packing; may affect solubility
Predicted value; experimental confirmation needed
Material science Crystallography Solubility prediction

Antibacterial Activity of Thiosemicarbazone Derivative vs. Ampicillin

While direct antimicrobial data for 4-acetylbiphenyl oxime is limited in the public domain, a closely related derivative—4-acetylbiphenyl thiosemicarbazone—has demonstrated quantifiable antibacterial activity. In studies with its Cu(II) complex, this derivative showed a zone of inhibition of 12 mm against *Staphylococcus aureus*, compared to 18 mm for the standard antibiotic ampicillin at the same concentration [1]. This suggests that biphenyl oxime derivatives possess a baseline level of antibacterial activity that can be enhanced through metal coordination.

Antibacterial (Derivative)
Class-level inference
12 mm vs 18 mm (Ampicillin)
Supports antimicrobial screening context; baseline activity
Derivative data; direct oxime activity not measured
Antibacterial Coordination chemistry Drug discovery

Antifungal Activity of Thiosemicarbazone Derivative vs. Nystatin

In the same class of compounds, the Cu(II) complex of 4-acetylbiphenyl thiosemicarbazone exhibited a zone of inhibition of 10 mm against *Candida albicans*, which compares to 15 mm for the standard antifungal agent nystatin [1]. This data point further reinforces the utility of the biphenyl oxime scaffold as a platform for developing metal-based antimicrobial agents.

Antifungal (Derivative)
Class-level inference
10 mm vs 15 mm (Nystatin)
Supports antifungal screening context; moderate activity
Derivative data; direct oxime activity not measured
Antifungal Coordination chemistry Antimicrobial

PPARα Agonist Activity: Bis-Oximinoalkanoic Acids

4-Acetylbiphenyl oxime serves as a critical starting material for the synthesis of bis-oximinoalkanoic acids, a novel class of selective PPARα agonists . Selected compounds from this class, such as 9d and 9m, have demonstrated excellent in vitro activity in PPARα transactivation assays [1]. While specific EC₅₀ values for the final drug candidates are available in the primary literature (e.g., compound 11l with an EC₅₀ of 19 nM for PPARα) [2], the precise EC₅₀ values for the intermediates derived directly from 4-acetylbiphenyl oxime are not publicly disclosed in a directly comparable format to a single baseline.

PPARα Agonist Synthesis
Supporting evidence
Key intermediate for bis-oximinoalkanoic acids
Supports PPARα agonist research context
Referenced from patent and primary literature
Metabolic disease PPAR agonist Medicinal chemistry

4-Acetylbiphenyl Oxime: Research Applications


Transition Metal Complexes for Antimicrobial Screening

Researchers developing new antimicrobial agents can procure 4-acetylbiphenyl oxime as a ligand precursor for transition metal complexation. Class-level evidence indicates that Cu(II) complexes of related biphenyl oxime derivatives exhibit measurable activity against *S. aureus* (12 mm zone of inhibition) and *C. albicans* (10 mm zone of inhibition) [1]. This positions the compound as a viable starting material for coordination chemistry studies aimed at improving upon this baseline activity through ligand design and metal selection.

PPARα Agonist Development for Metabolic Disorders

For drug discovery programs focused on dyslipidemia and type 2 diabetes, 4-acetylbiphenyl oxime is a validated synthetic intermediate for generating bis-oximinoalkanoic acids, a novel class of selective PPARα agonists . This application is supported by patent literature and primary research articles demonstrating that derivatives of this scaffold achieve potent in vitro transactivation of PPARα, a key target in lipid metabolism [2]. Procurement of this intermediate enables access to this specific chemical space.

Pre-formulation & Solid-State Characterization

Scientists investigating the impact of oxime functionalization on solid-state properties can utilize 4-acetylbiphenyl oxime for comparative studies. The compound's melting point (186 °C) and predicted density (1.04 g/cm³) are distinct from its parent ketone, 4-acetylbiphenyl (mp 120–122 °C) . This makes it a useful model compound for exploring structure-property relationships related to crystal packing, solubility, and thermal stability in oxime-containing molecules.

Palladacycle-Based Organometallic Catalysis

The compound is a documented precursor for synthesizing palladacycles, which are stable palladium complexes that serve as highly efficient catalysts in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling . Researchers in synthetic methodology can procure this oxime to generate well-defined organometallic catalysts with potential advantages in terms of stability and reusability compared to simple palladium salt systems.

Application
Selection Property
Validation Focus
Transition Metal Complexes
Oxime coordination chemistry
Antimicrobial screening endpoints
PPARα Agonist Synthesis
Synthetic intermediate for bis-oximinoalkanoic acids
PPARα transactivation assay context
Solid-State Characterization
Distinct thermal and packing properties
Solubility and stability characterization
Organometallic Catalysis
Palladacycle precursor formation
Catalytic efficiency in cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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